FMOC-DL-4-tert-butyl-PHE
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-tert-butylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29NO4/c1-28(2,3)19-14-12-18(13-15-19)16-25(26(30)31)29-27(32)33-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,29,32)(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKEORFXNCSRZFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational Significance in Synthetic Organic Chemistry
The primary importance of Fmoc-DL-4-tert-butyl-PHE in synthetic organic chemistry lies in its role as a precursor to its enantiomerically pure forms, Fmoc-L-4-tert-butyl-PHE and Fmoc-D-4-tert-butyl-PHE. The synthesis of the racemic mixture is often more straightforward and cost-effective than direct asymmetric synthesis of the individual enantiomers.
The presence of the Fmoc protecting group is critical for its application in modern synthetic strategies, particularly in solid-phase peptide synthesis (SPPS). nih.gov The Fmoc group is stable under a variety of reaction conditions but can be readily cleaved by a mild base, such as piperidine (B6355638), allowing for the sequential addition of amino acids to a growing peptide chain. nih.goviris-biotech.de The tert-butyl group on the phenyl ring imparts unique steric and lipophilic properties to the molecule, which can influence the conformation and biological activity of the resulting peptides. chemimpex.comresearchgate.net
The synthesis of this compound typically involves the protection of the amino group of DL-4-tert-butylphenylalanine with Fmoc-Cl or Fmoc-OSu. The racemic 4-tert-butylphenylalanine itself can be synthesized through various organic chemistry methods.
| Property | Value | Reference |
| Chemical Formula | C28H29NO4 | scbt.com |
| Molecular Weight | 443.53 g/mol | scbt.com |
| Appearance | White to off-white solid | |
| Solubility | Soluble in organic solvents like DMF and DCM | rsc.org |
Once the racemic mixture is obtained, various resolution techniques can be employed to separate the D and L enantiomers. Enzymatic resolution is a particularly effective method, where an enzyme selectively acts on one enantiomer, allowing for the separation of the two. researchgate.netnih.gov For instance, esterases or lipases can selectively hydrolyze the ester of one enantiomer of a DL-amino acid derivative, enabling the separation of the unreacted enantiomer. nih.govgoogle.com Fractional crystallization of diastereomeric salts is another classical method that can be applied. researchgate.net
Synthetic Methodologies for Fmoc Dl 4 Tert Butyl Phe and Its Derivatives
Applications in Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) revolutionized the way peptides are created, allowing for the efficient, automated synthesis of long peptide chains. mdpi.com The Fmoc-based strategy is the most widely used approach in modern SPPS due to its milder reaction conditions compared to the older Boc/Bzl methodology. nih.govrsc.org
The Fmoc/tBu strategy is the dominant method in SPPS, celebrated for its orthogonality. iris-biotech.depeptide.com In this scheme, the temporary Nα-amino protecting group is the base-labile Fmoc group, while the "permanent" side-chain protecting groups are acid-labile, typically based on tert-butyl (tBu) or trityl (Trt) moieties. seplite.compeptide.com
The synthesis cycle proceeds as follows:
Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treatment with a mild base, usually a 20-50% solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). wikipedia.org This exposes a free amine at the N-terminus.
Washing: The resin is thoroughly washed to remove the excess piperidine and the dibenzofulvene byproduct. biosynth.com
Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed amine, extending the peptide chain by one residue. biosynth.com
Washing: The resin is washed again to remove excess reagents and byproducts.
This cycle is repeated until the desired peptide sequence is assembled. The key advantage is the complete differentiation in cleavage conditions: the iterative deprotection steps are basic, while the final cleavage of the completed peptide from the resin and the removal of all side-chain protecting groups is accomplished in a single step with a strong acid cocktail, most commonly containing Trifluoroacetic Acid (TFA). wikipedia.org This orthogonality prevents the premature loss of side-chain protection during synthesis. nih.gov
Fmoc-DL-4-tert-butyl-PHE is a specialized, non-proteinogenic amino acid derivative that serves as a key building block in the synthesis of novel peptides. The tert-butyl group attached to the para-position of the phenyl ring acts as a permanent side-chain protecting group. This bulky group effectively prevents potential side reactions on the aromatic ring, such as electrophilic substitution, that could otherwise occur during peptide synthesis and cleavage.
This building block is integrated into the standard Fmoc/tBu SPPS workflow like any other protected amino acid. Following its coupling to the growing peptide chain, the Nα-Fmoc group is removed with piperidine, and the synthesis continues. The 4-tert-butyl group remains intact throughout the synthesis until the final TFA-mediated cleavage step, where it is removed along with all other tBu-based side-chain protecting groups.
The incorporation of 4-tert-butyl-phenylalanine can impart specific properties to the final peptide, such as increased lipophilicity and steric hindrance, which can be critical for modulating biological activity. For instance, Fmoc-Phe(4-tBu)-OH has been utilized in the synthesis of peptide inhibitors of thrombin-induced platelet activation, demonstrating its utility in drug design and discovery. medchemexpress.com
While the core principles of Fmoc SPPS are well-established, the field is continuously evolving to improve efficiency, purity, and the scope of accessible peptides. Significant advancements include:
Novel Reagents and Linkers: The development of more efficient coupling reagents and specialized linkers continues to expand the capabilities of SPPS. For example, safety-catch linkers allow for the synthesis of protected peptide fragments that can be used in further ligation strategies. nih.gov
Strategies for Difficult Sequences: The synthesis of long or aggregation-prone peptide sequences remains a challenge. To overcome this, techniques such as the use of pseudoproline dipeptides or backbone protection (e.g., the Hmb group) are employed to disrupt secondary structures that impede synthesis. nih.gov
Green Chemistry Approaches: There is a growing focus on making peptide synthesis more environmentally friendly. This includes the development of protocols that use greener solvents or allow for solvent recycling, such as the "tea bag" method for multiple parallel syntheses, which can reduce solvent usage significantly. mdpi.comrsc.org
These advancements, combined with the availability of high-quality building blocks like this compound, continue to push the boundaries of what is possible in synthetic peptide science. nih.gov
3
Advanced synthetic methodologies are crucial for the efficient and high-purity production of peptides incorporating modified amino acids like this compound. These techniques aim to accelerate synthesis, enable parallel production, and improve the sustainability of the process.
1 Microwave-Assisted Peptide Synthesis
Microwave-assisted solid-phase peptide synthesis (SPPS) has become a cornerstone technique for accelerating the creation of complex peptides. nih.govspringernature.com The application of microwave energy significantly shortens the time required for both the coupling of amino acids and the removal of the Nα-Fmoc protecting group, while often enhancing the quality of the final peptide product. nih.govspringernature.com This technology is particularly advantageous for the synthesis of difficult sequences prone to aggregation. sigmaaldrich.cn
Microwave irradiation accelerates reaction rates, allowing most amino acid couplings to be finished in as little as five minutes and Fmoc deprotection in just three minutes, a substantial reduction from the 15 minutes or more required by conventional methods. nih.govspringernature.com Optimized protocols help to control common side reactions. nih.gov While conventional synthesis of challenging peptides can result in a complex mixture of truncated products, microwave heating can effectively overcome aggregation issues and improve synthetic efficiency. sigmaaldrich.cn For instance, an automated microwave-assisted Fmoc/tBu SPPS protocol can involve heating to 90°C for both coupling and deprotection steps, with lower temperatures (e.g., 50°C) used for sensitive residues like cysteine. acs.org
Table 1: Typical Parameters for Microwave-Assisted SPPS Cycle
| Step | Reagents & Conditions | Typical Duration (Microwave) |
|---|---|---|
| Fmoc Deprotection | 20-30% piperidine in DMF | 3 minutes |
| Washing | DMF | Variable |
| Amino Acid Coupling | Fmoc-amino acid, Coupling Activator (e.g., DIC/Oxyma Pure) in DMF | 5 minutes |
| Washing | DMF | Variable |
This table presents a generalized cycle; specific times and temperatures can be optimized based on the peptide sequence and scale. nih.govspringernature.comacs.org
2 Parallel Synthesis Approaches (e.g., "Tea Bag" Methodologies)
Parallel synthesis is essential for generating peptide libraries for applications such as structure-activity relationship studies. The "tea bag" method is a foundational and effective approach for the simultaneous synthesis of multiple, distinct peptides. nih.govmdpi.com This technique involves enclosing the solid-phase resin in individual, chemically inert polypropylene (B1209903) mesh bags. mdpi.comoup.com
Table 2: General Workflow for "Tea Bag" Parallel Peptide Synthesis
| Step | Description |
|---|---|
| 1. Resin Encapsulation | Individual solid-phase resins are placed into labeled polypropylene "tea bags" and sealed. |
| 2. Common Deprotection | All tea bags are placed in a single vessel for the Nα-Fmoc group removal (e.g., with piperidine/DMF). |
| 3. Common Washing | All tea bags are washed together in a common vessel with appropriate solvents. |
| 4. Sorting & Coupling | Tea bags are sorted based on the next amino acid to be added in the sequence. Each group is placed in a separate vessel containing the appropriate activated Fmoc-amino acid for the coupling reaction. |
| 5. Repetition | Steps 2-4 are repeated for each cycle of amino acid addition until all peptide chains are complete. |
| 6. Final Cleavage | Each peptide is cleaved from its resin support individually, allowing for the use of specific cleavage cocktails if needed. |
This workflow is based on the principles described in multiple sources. mdpi.comoup.comresearchgate.net
4 Green Chemistry Protocols for Sustainable SPPS
1 Development and Evaluation of Environmentally Benign Solvents (e.g., anisole (B1667542)/NOP)
A primary goal in greening SPPS is the replacement of commonly used solvents like N,N-dimethylformamide (DMF), which faces regulatory restrictions. tandfonline.comnih.gov Anisole, a solvent derivable from renewable biomass, has been identified as a promising green alternative. tandfonline.comtandfonline.com However, anisole alone may not possess the requisite physicochemical properties, such as the ability to dissolve all Fmoc-protected amino acids or adequately swell the peptide synthesis resins. tandfonline.comnih.gov
To address this, researchers have developed novel green solvent mixtures. A mixture of Anisole/N-octylpyrrolidone (NOP) (75:25) has been shown to be a viable alternative to DMF. tandfonline.comtandfonline.com This mixture successfully solubilizes all standard Fmoc-protected amino acids and demonstrates effective swelling for various solid supports, including polystyrene (PS) and ChemMatrix (CM) resins. tandfonline.com Notably, CM resins exhibited even better swelling in the anisole/NOP mixture compared to DMF. tandfonline.com Another green mixture that has been introduced is N-formylmorpholine (NFM)/anisole (1:1). rsc.org
Table 3: Resin Swelling in DMF vs. Green Solvent Mixture
| Resin Type | Swelling in DMF (mL/g) | Swelling in Anisole/NOP (75:25) (mL/g) |
|---|---|---|
| Rink amide PS | ~4.5 | ~4.5 |
| Wang PS | ~4.0 | ~4.0 |
| TentaGel (TG) | ~5.0 | ~3.5 |
| ChemMatrix (CM) | ~5.5 | ~7.0 |
Data adapted from research evaluating the swelling properties of various resins. tandfonline.com
2 Innovations in Green Coupling Reagents for Peptide Bond Formation (e.g., N-tert-butyl-N'-ethylcarbodiimide (TBEC))
Alongside green solvents, the development of sustainable coupling reagents is critical. N-tert-butyl-N'-ethylcarbodiimide (TBEC) has emerged as a superior and greener alternative to traditional carbodiimides like N,N'-diisopropylcarbodiimide (DIC). luxembourg-bio.com TBEC is recognized for its efficiency and improved safety profile. luxembourg-bio.com
A significant advantage of TBEC is that its reaction with activators like OxymaPure does not lead to the formation of toxic hydrogen cyanide (HCN), a known issue with the DIC/Oxyma system. luxembourg-bio.comiris-biotech.de Furthermore, the urea (B33335) byproduct generated from TBEC, N-tert-butyl-N'-ethylurea (TBEU), is highly soluble in both traditional and green solvent systems. luxembourg-bio.com This high solubility prevents the precipitation and equipment clogging that can occur with the byproducts of other coupling reagents. luxembourg-bio.com Studies have demonstrated that TBEC, used in combination with additives like 5-(ethylthio)-1H-tetrazole (ETT) in an anisole/NOP solvent system, results in high peptide synthesis efficiency. tandfonline.comtandfonline.com TBEC/Oxyma couplings in green solvent mixtures like N-butylpyrrolidone/ethyl acetate (B1210297) (NBP/EtOAc) also show minimal racemization and other side reactions. acs.orgconsensus.app
Table 4: Comparison of Coupling Reagents
| Feature | N,N'-Diisopropylcarbodiimide (DIC) | N-tert-butyl-N'-ethylcarbodiimide (TBEC) |
|---|---|---|
| Byproduct (Urea) | Diisopropylurea (DIU) | N-tert-butyl-N'-ethylurea (TBEU) |
| Byproduct Solubility | Low, can precipitate in common solvents | High solubility in DMF and green solvents |
| HCN Formation with OxymaPure | Yes | No |
| Green Chemistry Profile | Less favorable | Greener alternative |
This comparison is based on findings from multiple studies. luxembourg-bio.comiris-biotech.de
Advanced Research Applications of Fmoc Dl 4 Tert Butyl Phe and Peptide Constructs
Rational Design and Synthesis of Complex Peptidic Architectures
The incorporation of Fmoc-DL-4-tert-butyl-PHE into peptide sequences is a strategic choice for creating complex structures with tailored properties. The bulky side chain influences peptide folding, stability, and intermolecular interactions, enabling the rational design of sophisticated peptidic architectures.
Addressing Difficult Sequence Synthesis Challenges
The synthesis of certain peptide sequences, particularly those rich in hydrophobic residues, is often hampered by on-resin aggregation. This phenomenon, driven by intermolecular hydrogen bonding, can lead to incomplete acylation and deprotection steps, resulting in low yields and failed syntheses. peptide.com The introduction of sterically demanding amino acids like 4-tert-butyl-phenylalanine can be a double-edged sword. While its hydrophobicity can contribute to aggregation tendencies, its significant bulk can also disrupt the formation of the highly ordered β-sheet structures that characterize problematic aggregates. chemimpex.comchemimpex.comsigmaaldrich.com By interrupting the regular backbone hydrogen-bonding patterns, it can mitigate aggregation and improve the efficiency of solid-phase peptide synthesis (SPPS). sigmaaldrich.com
Several strategies are employed to improve the synthesis of such "difficult" sequences, as detailed in the table below.
| Strategy | Description | Rationale |
| Special Solvents | Switching from standard solvents like DMF to N-methylpyrrole (NMP) or adding chaotropic salts. peptide.com | These solvents are better at solvating the growing peptide chain and disrupting hydrogen bonds, thus preventing aggregation. peptide.com |
| Elevated Temperature / Microwave | Performing coupling reactions at higher temperatures or using microwave-assisted SPPS. peptide.comnih.gov | Increased kinetic energy helps to overcome energy barriers for coupling and deprotection and can disrupt aggregate structures. peptide.comnih.gov |
| Stronger Reagents | Using a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) for Fmoc removal. peptide.comnih.gov | Ensures complete and rapid removal of the Fmoc group, which can be slow in aggregated sequences. nih.gov |
| Backbone Modifications | Incorporating pseudoprolines or 2,4-dimethoxybenzyl (Dmb) groups. peptide.comsigmaaldrich.com | These modifications introduce a "kink" into the peptide backbone, effectively preventing the formation of extended, aggregate-prone structures. peptide.com |
Stereoselective Incorporation and Chiral Purity Considerations
The use of Fmoc-DL -4-tert-butyl-PHE introduces a significant challenge in peptide synthesis: the creation of diastereomers. As the synthesis proceeds by adding subsequent chiral amino acids to the racemic 4-tert-butyl-phenylalanine, a mixture of two diastereomeric peptides is formed at each step. These diastereomers possess different physical properties, which can complicate purification, characterization, and biological evaluation.
Achieving a stereochemically pure final product requires a resolution step. This can be performed on the final peptide mixture using chromatographic techniques. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful method for separating diastereomers and enantiomers. mdpi.comresearchgate.net This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two stereoisomers, allowing for their separation. mdpi.comsigmaaldrich.com Alternatively, resolution can be attempted at the initial amino acid stage, though the direct use of the DL-form necessitates purification of the resulting peptide products.
Synthesis of Post-Translationally Modified Peptide Mimics (e.g., Phosphorylated, Glycosylated)
Post-translational modifications (PTMs) are critical to protein function, and synthetic peptide mimics are invaluable tools for studying their roles. The Fmoc/tBu strategy is the preferred method for synthesizing PTM-containing peptides, such as phosphopeptides and glycopeptides, because it avoids the harsh acidic conditions (like hydrofluoric acid) used in Boc/Bzl chemistry, which can degrade these sensitive modifications. nih.gov
The synthesis is typically achieved by incorporating pre-formed, appropriately protected PTM-amino acid building blocks during SPPS. nih.govresearchgate.net this compound can be incorporated into these sequences to act as a steric and hydrophobic probe near the modification site. For instance, placing this bulky residue adjacent to a phosphoserine or phosphotyrosine could be used to investigate how steric hindrance in that position affects recognition by kinases, phosphatases, or binding domains. researchgate.netdntb.gov.ua While direct synthesis examples combining 4-tert-butyl-PHE with PTMs are specific to individual research projects, the general methodology for Fmoc-based phosphopeptide synthesis is well-established. researchgate.netdntb.gov.ua
Construction of Cyclic Peptides and Peptide Conjugates (e.g., Lactam Cyclic Peptides)
Cyclization is a key strategy for transforming peptides into more stable, potent, and specific drug candidates. Cyclic peptides often exhibit enhanced resistance to proteases and possess a more rigid conformation, which can improve binding affinity to biological targets. creative-peptides.comunimelb.edu.au The incorporation of this compound into a peptide destined for cyclization introduces a bulky, hydrophobic element that significantly constrains the conformational landscape of the resulting macrocycle.
One of the most common methods for cyclization is the formation of a lactam bridge (an amide bond). springernature.com This can be achieved in several ways:
Head-to-tail cyclization: The N-terminal amine is linked to the C-terminal carboxyl group. nih.gov
Side-chain cyclization: The side chain of an amino acid like Asp or Glu is linked to the side chain of an amino acid like Lys, or to one of the peptide termini. nih.govnih.gov
Development of Peptide-Based Functional Materials
Short peptides, especially those containing aromatic moieties like phenylalanine, are highly effective building blocks for creating self-assembled nanomaterials. mdpi.com The N-terminal Fmoc group, with its large, planar fluorenyl system, is a powerful driver of self-assembly through π-π stacking interactions. nih.govmdpi.com When combined with the 4-tert-butyl-phenylalanine residue, the resulting molecule possesses multiple features that promote ordered aggregation into functional materials such as hydrogels, nanofibers, and ribbons. nih.govnih.govnih.gov
The self-assembly process is governed by a balance of non-covalent forces:
π-π Stacking: Occurs between the aromatic Fmoc groups and the phenyl rings. nih.gov
Hydrophobic Interactions: Driven by the highly non-polar tert-butyl groups and the phenyl rings. chemimpex.com
Hydrogen Bonding: Forms between the peptide backbones, often leading to β-sheet structures that stabilize fibrillar assemblies. nih.gov
The resulting materials, particularly hydrogels, have significant potential in biomedicine as scaffolds for 3D cell culture and as matrices for the controlled release of therapeutics. nih.govnih.gov The specific morphology of the self-assembled structures can be controlled by adjusting external conditions, as shown in the table below.
| Parameter | Influence on Self-Assembly | Example Nanostructures |
| pH | Affects the protonation state of terminal groups, influencing electrostatic interactions and hydrogen bonding. mdpi.com | Nanofibers, twisted ribbons, flat ribbons nih.gov |
| Concentration | Higher concentrations favor the formation of more extensive networks, leading to gelation. nih.gov | Fibrils, hydrogels |
| Solvent | The polarity of the solvent influences the strength of hydrophobic interactions. | Fibrils, nanospheres |
| Additives (e.g., ions) | Metal cations can coordinate with the peptide, altering the packing and mechanical properties of the resulting gel. rsc.orgchemrxiv.org | Helical superstructures, tougher hydrogels rsc.org |
Mechanistic Probes and Chemical Biology Tools
Unnatural amino acids (UAAs) are powerful tools for dissecting biological processes at the molecular level. escholarship.orgrichmond.edu They can be incorporated into proteins to probe local environments, map interactions, or introduce novel functionalities. nih.gov 4-tert-butyl-L-phenylalanine serves as an effective steric and hydrophobic probe. chemimpex.combiosynth.com Its side chain is significantly larger than that of natural aromatic amino acids like phenylalanine or tyrosine, but it is chemically inert, making it a passive probe for investigating structure-function relationships.
By genetically encoding or synthetically incorporating this UAA into a peptide or protein, researchers can address several key questions:
Mapping Binding Pockets: Substituting a natural residue with 4-tert-butyl-phenylalanine can determine if there is sufficient space within a receptor's binding pocket to accommodate the bulky tert-butyl group, thereby mapping the dimensions of the cavity.
Probing Protein-Protein Interactions: At a protein-protein interface, replacing a key residue with this UAA can disrupt the interaction if it occurs in a sterically constrained area, highlighting the importance of that specific position for binding. nih.gov
Investigating Protein Folding and Stability: The enhanced hydrophobicity of the tert-butyl group can influence the hydrophobic core of a protein, allowing for studies on protein stability and folding pathways. chemimpex.com
While it does not offer a spectroscopic signal like p-cyano-phenylalanine researchgate.net or a reactive handle like photo-crosslinking amino acids, frontiersin.orgresearchgate.net the value of 4-tert-butyl-phenylalanine lies in its ability to introduce a defined steric and hydrophobic perturbation to a biological system. nih.gov
Investigating Peptide-Target Interactions at a Molecular Level
The unique structural features of the 4-tert-butyl-phenylalanine residue make it an invaluable tool for dissecting the molecular intricacies of peptide-target interactions. Its bulky tert-butyl group serves as a powerful probe to explore the topology and steric constraints of binding pockets in proteins and other biological targets. acs.org
Detailed Research Findings:
Steric Probing: By systematically replacing natural aromatic residues like phenylalanine or tyrosine with 4-tert-butyl-phenylalanine, researchers can investigate the spatial tolerance of a receptor's binding site. An increase or maintenance of binding affinity suggests the binding pocket can accommodate the bulky tert-butyl group, providing specific information about the dimensions of the active site. Conversely, a loss of affinity can indicate a critical steric clash, mapping out the boundaries of the interaction interface.
Biophysical and Spectroscopic Probes: The tert-butyl group provides a distinct signal in Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net The nine chemically equivalent protons of the tert-butyl group generate a sharp, singlet resonance signal that is often located in a region of the ¹H-NMR spectrum with minimal overlap from other protein signals. researchgate.net This allows for site-specific monitoring of the amino acid's local environment, providing insights into conformational changes, binding events, and the dynamics of the peptide when interacting with its target. researchgate.netnih.govresearchgate.net
Below is a table summarizing the biophysical techniques where peptides containing 4-tert-butyl-phenylalanine are applied to study molecular interactions.
| Technique | Application in Peptide-Target Interaction Studies | Information Gained |
| Nuclear Magnetic Resonance (NMR) | Incorporation as a site-specific NMR tag to monitor changes in the local chemical environment. researchgate.net | Conformational changes, binding site mapping, dynamics of the peptide-target complex. |
| Isothermal Titration Calorimetry (ITC) | Used to measure the thermodynamic parameters of binding between the modified peptide and its target. | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. frontiersin.org |
| Surface Plasmon Resonance (SPR) | The modified peptide is immobilized or used as an analyte to study the kinetics of the binding interaction in real-time. | Association (ka) and dissociation (kd) rate constants, and binding affinity (KD). frontiersin.org |
| X-ray Crystallography | Co-crystallization of the peptide with its target protein to visualize the interaction at an atomic level. | Precise location and orientation of the tert-butyl group within the binding pocket, revealing specific steric and hydrophobic contacts. |
Synthesis of Peptide Libraries for High-Throughput Screening in Biological Systems
This compound is a valuable building block for constructing peptide libraries used in high-throughput screening (HTS) to identify new lead compounds for drug development. chemimpex.comchemimpex.com The use of Fmoc chemistry is standard for the automated and parallel synthesis of large numbers of peptides. seplite.comchempep.com
The inclusion of an unnatural amino acid like 4-tert-butyl-phenylalanine significantly expands the chemical diversity of these libraries beyond what is possible with the 20 proteinogenic amino acids. The DL-racemic form further increases this diversity by introducing stereochemical variations at a specific position in the peptide sequence, allowing for the screening of both L- and D-configurations simultaneously.
Detailed Research Findings:
Increased Chemical Diversity: The unique steric and electronic properties of the tert-butylphenyl group introduce novel structures into the library, increasing the probability of discovering peptides with high affinity and selectivity for a given target.
Enhanced Stability: Peptides containing unnatural amino acids, particularly D-amino acids, often exhibit increased resistance to proteolytic degradation by enzymes in biological systems. Synthesizing libraries with this compound allows for the identification of more stable peptide drug candidates.
Improved Binding Properties: The bulky, hydrophobic nature of the side chain can lead to novel binding modes and enhanced affinity for targets that are difficult to address with standard amino acid libraries. This is particularly useful for targeting shallow grooves or hydrophobic patches on protein surfaces.
The table below outlines the advantages of incorporating this compound into peptide libraries for HTS.
| Feature | Advantage in High-Throughput Screening | Rationale |
| Unnatural Side Chain | Expands chemical space and novelty. | Increases the probability of identifying unique hits with high affinity and specificity. |
| Enhanced Hydrophobicity | Improves binding to hydrophobic pockets on target proteins. | Can lead to the discovery of potent inhibitors or modulators for targets with non-polar active sites. |
| DL-Racemic Mixture | Introduces stereochemical diversity. | Allows for the simultaneous screening of both L- and D-isomers, potentially identifying more proteolytically stable D-peptides. |
| Fmoc Protection | Compatible with standard synthesis protocols. | Enables the efficient and automated solid-phase synthesis of large and complex peptide libraries. nih.govmdpi.com |
Applications in Cellular Signaling Pathway Elucidation
Peptides derived from this compound can be synthesized to act as specific modulators—either inhibitors or activators—of protein-protein interactions (PPIs) that are critical nodes in cellular signaling pathways. By designing peptides that mimic or disrupt these interactions, researchers can probe the function of specific proteins within a pathway and elucidate their role in cellular processes. nih.gov
Detailed Research Findings:
Probing Steric Requirements in Signaling Complexes: The bulky tert-butyl group can be used to probe the steric requirements of PPIs within signaling cascades. If a peptide containing 4-tert-butyl-phenylalanine successfully disrupts a specific PPI, it provides information about the accommodating nature of that protein interface. This can guide the design of more potent and specific small molecule or peptidomimetic drugs.
Developing Stable Antagonists: Cellular signaling pathways are dynamic, and peptides used to study them must be stable in the cellular environment. The incorporation of 4-tert-butyl-phenylalanine, especially the D-enantiomer from the DL-mixture, can confer resistance to enzymatic degradation, resulting in a longer half-life. This allows the peptide to act as a sustained antagonist or probe, enabling clearer observation of the downstream effects of blocking a particular signaling interaction.
Modulating Signal Transduction: Peptides can be designed to bind to receptors or enzymes involved in signal transduction. nih.gov The unique properties of 4-tert-butyl-phenylalanine can enhance the binding affinity and specificity of these peptides. For example, a peptide designed to block a kinase-substrate interaction could be made more potent by incorporating this residue to better occupy a hydrophobic pocket near the active site, thereby blocking phosphorylation and downstream signaling. While direct examples involving this specific compound are not widespread, the principles of using unnatural amino acids to create potent and stable peptide modulators are well-established in the study of signaling pathways. nih.govresearchgate.net
Analytical Methodologies for Comprehensive Characterization and Quality Control
Chromatographic Techniques for Purity and Identity Confirmation
Chromatography is a cornerstone for the analysis of FMOC-amino acid derivatives, offering high-resolution separation of the target compound from potential impurities.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a primary method for determining the chemical purity of FMOC-DL-4-tert-butyl-PHE. This technique separates compounds based on their hydrophobicity. The nonpolar stationary phase, typically a C18 or C8 silica-based column, retains the hydrophobic FMOC-amino acid, while a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with acidic additives such as trifluoroacetic acid, is used for elution. phenomenex.com The purity is assessed by integrating the peak area of the principal compound and comparing it to the total area of all detected peaks.
For chiral purity assessment, which is critical for ensuring the stereochemical integrity of the final peptide, chiral HPLC is employed. phenomenex.com This is often achieved using polysaccharide-based chiral stationary phases (CSPs). phenomenex.comphenomenex.com These phases can differentiate between the D- and L-enantiomers of FMOC-4-tert-butyl-PHE, allowing for the quantification of enantiomeric excess. The separation is based on the differential transient diastereomeric complexes formed between the enantiomers and the chiral selector on the stationary phase. Studies have shown that various FMOC-protected amino acids can be successfully resolved using such methods. phenomenex.comphenomenex.comsigmaaldrich.com
Table 1: Typical RP-HPLC Conditions for FMOC-Amino Acid Analysis
| Parameter | Condition |
|---|---|
| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Lux Cellulose-2) |
| Mobile Phase | Acetonitrile/Water with 0.1% Trifluoroacetic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm or 260 nm phenomenex.comacs.org |
| Temperature | Ambient |
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net For a non-volatile compound like this compound, its application requires conversion into a more volatile derivative. While less common than HPLC for this specific compound, GC can be employed to detect volatile impurities that may be present from the synthesis process. For instance, residual solvents or certain side-chain protecting groups could potentially be analyzed by headspace GC. The analysis of the amino acid itself would necessitate a derivatization step to increase its volatility, a process that adds complexity and potential for side reactions.
Spectrometric Approaches
Spectrometric methods provide crucial information about the molecular structure and are often used in conjunction with chromatographic techniques for unambiguous identification.
Mass Spectrometry (MS) is an indispensable tool for confirming the molecular weight of this compound. Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is particularly well-suited for the analysis of non-volatile and thermally labile molecules like FMOC-amino acids. nih.gov In MALDI-MS, the sample is co-crystallized with a matrix that absorbs laser energy, leading to soft ionization and minimizing fragmentation of the analyte. This technique provides a precise molecular weight, confirming the identity of the compound. nih.gov Tandem mass spectrometry (MS/MS) can further be used to analyze fragmentation patterns, which can help in structural elucidation and identification of impurities. nih.gov
Table 2: Expected Mass Spectrometry Data for this compound
| Ion | Expected m/z |
|---|---|
| [M+H]⁺ | 444.22 |
| [M+Na]⁺ | 466.20 |
| [M+K]⁺ | 482.17 |
Note: M represents the molecular weight of this compound (443.56 g/mol ). chemimpex.com
UV-Visible Spectroscopy is a simple yet effective method used extensively in solid-phase peptide synthesis (SPPS) to monitor the deprotection of the FMOC group. tec5usa.com The FMOC group is cleaved using a base, typically a solution of piperidine (B6355638) in N,N-dimethylformamide (DMF). chempep.com This reaction liberates the fluorenyl group, which then forms a dibenzofulvene-piperidine adduct. researchgate.net This adduct has a characteristic strong UV absorbance at approximately 301 nm. nih.gov By measuring the absorbance of the solution after the deprotection step, the amount of cleaved FMOC group can be quantified, which directly correlates to the loading of the amino acid onto the solid support resin. rsc.org This real-time monitoring ensures that the deprotection step is complete before the next coupling cycle, which is crucial for the successful synthesis of the target peptide. tec5usa.com
Table 3: UV-Vis Absorbance Maxima for Fmoc Deprotection Monitoring
| Adduct | Solvent | λmax (nm) | Molar Extinction Coefficient (ε) |
|---|
Capillary Electrophoresis (CE) and Microemulsion Electrokinetic Chromatography (MEKC) for Chiral Separations
Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio in an electric field. nih.gov For the chiral separation of enantiomers like this compound, a chiral selector is added to the background electrolyte. Cyclodextrins are commonly used chiral selectors in CE for the enantioseparation of FMOC-amino acids. nih.gov
Microemulsion Electrokinetic Chromatography (MEKC) is a mode of CE that uses a microemulsion in the buffer to create a pseudostationary phase, allowing for the separation of both charged and neutral analytes. dergipark.org.tr Chiral MEKC can be achieved by adding a chiral surfactant or a chiral selector to the microemulsion. This technique has been successfully applied to the enantiomeric separation of amino acids derivatized with FMOC. nih.gov The separation mechanism in both chiral CE and MEKC relies on the differential interaction of the enantiomers with the chiral selector, leading to different migration times and thus, separation. nih.gov These methods offer advantages such as high resolution, short analysis times, and low sample and reagent consumption. mdpi.com
Table 4: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| N-(9-fluorenylmethoxycarbonyl)-DL-4-tert-butyl-phenylalanine |
| Acetonitrile |
| Methanol |
| Trifluoroacetic Acid |
| Piperidine |
| N,N-dimethylformamide (DMF) |
| Dibenzofulvene |
Advanced Derivatization Strategies for Analytical Enhancement
The inherent properties of amino acids, including this compound, often necessitate chemical modification, or derivatization, to enhance their detectability and improve separation efficiency in chromatographic analyses. Advanced derivatization strategies are pivotal for the comprehensive characterization and quality control of this compound. These strategies can be broadly categorized into pre-column and post-column derivatization, each offering distinct advantages for enhancing analytical sensitivity and resolution. Furthermore, chiral derivatization techniques are indispensable for the stereochemical analysis of the racemic this compound, allowing for the accurate determination of enantiomeric excess.
Pre- and Post-Column Derivatization for Detectability and Separation
Derivatization in high-performance liquid chromatography (HPLC) is a technique used to convert an analyte into a product of similar chemical structure, known as a derivative, to improve its analytical properties. actascientific.com This is particularly useful for amino acids that may lack a strong chromophore or fluorophore, making their detection challenging. creative-proteomics.com The process can be carried out either before the sample is introduced into the HPLC column (pre-column) or after the separation has occurred but before detection (post-column).
Pre-Column Derivatization
In pre-column derivatization, the amino acid is chemically modified before injection into the HPLC system. This approach offers several advantages, including the potential for higher sensitivity, as more expensive reagents that provide lower background signals can be used in the smaller reaction volumes required. shimadzu.com Additionally, the derivatization can alter the chromatographic behavior of the analyte, often leading to improved separation on common stationary phases like reversed-phase columns. actascientific.comnih.gov
Common reagents for pre-column derivatization of amino acids include:
9-fluorenylmethyl chloroformate (FMOC-Cl): This reagent reacts with primary and secondary amines to form highly fluorescent derivatives that are also UV-active. The resulting derivatives are stable, allowing for robust analytical methods. nih.gov
o-phthaldialdehyde (OPA): OPA reacts rapidly with primary amines in the presence of a thiol to produce fluorescent isoindole derivatives. A limitation of OPA is its inability to react with secondary amines. nih.gov
Phenylisothiocyanate (PITC): PITC reacts with amino acids to form phenylthiocarbamyl (PTC) derivatives, which are readily detected by UV absorbance.
Dansyl chloride: This reagent forms highly fluorescent derivatives with primary and secondary amines, though the reaction can be slower compared to other reagents. creative-proteomics.com
6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC): AQC is a popular reagent that reacts quickly with amino acids to produce stable, fluorescent derivatives with minimal interference from by-products. creative-proteomics.com
Post-Column Derivatization
In post-column derivatization, the separation of the underivatized amino acids is performed first, followed by the introduction of a derivatizing reagent into the mobile phase stream before it reaches the detector. This method is known for its excellent reproducibility and can be easily automated. shimadzu.com Since the derivatization occurs after separation, there is no alteration of the analyte's chromatographic properties.
Key reagents for post-column derivatization include:
Ninhydrin (B49086): A classic reagent that reacts with most amino acids to produce a deep purple color (Ruhemann's purple), which is detected by visible absorbance. shimadzu.com
o-phthaldialdehyde (OPA): OPA can also be used in post-column systems for the fluorescent detection of primary amino acids.
The choice between pre- and post-column derivatization depends on the specific analytical requirements, such as the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. actascientific.comactascientific.com
| Feature | Pre-Column Derivatization | Post-Column Derivatization |
|---|---|---|
| Timing of Reaction | Before chromatographic separation actascientific.com | After chromatographic separation, before detection shimadzu.com |
| Advantages | - Higher sensitivity achievable shimadzu.com
Chiral Derivatization for Enantiomeric Excess Determination
For a racemic compound like this compound, determining the relative amounts of the D- and L-enantiomers is crucial for quality control and for understanding its potential biological activity. Chiral derivatization is a powerful technique for this purpose. This indirect method involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. nih.govresearchgate.net
Several CDAs are widely used for the analysis of amino acid enantiomers:
Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA): This is one of the most common CDAs for amino acids. It reacts with the amino group to form diastereomeric derivatives that can be separated by reversed-phase HPLC and detected by UV absorbance. nih.gov An advanced version, Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA), has been shown to offer higher sensitivity and better separation. nih.gov
2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC): GITC is another effective CDA that reacts with the amino group of amino acids to form diastereomeric thiourea (B124793) derivatives.
(S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE): S-NIFE has been successfully used for the separation of various amino acid enantiomers, including more complex structures. nih.gov
o-phthaldialdehyde with a chiral thiol (e.g., OPA/N-isobutyryl-L-cysteine, OPA-IBLC): This combination forms fluorescent, diastereomeric isoindole derivatives, offering high sensitivity for the determination of enantiomeric composition. nih.govresearchgate.net
The selection of a suitable CDA depends on the specific amino acid, the required sensitivity, and the available analytical instrumentation. The combination of two or more CDAs can provide more reliable results for complex separation challenges. nih.gov
| Chiral Derivatizing Agent (CDA) | Abbreviation | Reaction Product | Detection Method | Key Features |
|---|---|---|---|---|
| 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide | FDAA (Marfey's Reagent) | Diastereomeric N-substituted dinitrophenyl-L-alanine amides | UV-Vis | Widely used, provides good enantioselectivity for many amino acids. nih.gov |
| Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide | L-FDLA | Diastereomeric N-substituted dinitrophenyl-L-leucine amides | UV-Vis, LC-MS | Advanced version of Marfey's reagent with potentially higher sensitivity and better separation. nih.gov |
| 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate | GITC | Diastereomeric thiourea derivatives | UV-Vis | Effective for the derivatization of the amino group. nih.gov |
| (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester | S-NIFE | Diastereomeric urethane (B1682113) derivatives | UV-Vis | Useful for separating stereoisomers of complex amino acids. nih.gov |
| o-phthaldialdehyde / N-isobutyryl-L-cysteine | OPA/IBLC | Diastereomeric fluorescent isoindole derivatives | Fluorescence | Offers high sensitivity due to the fluorescent nature of the derivatives. nih.govresearchgate.net |
Quantitative Analysis of Resin Loading and Reaction Progress (e.g., Colorimetric Assays, Potentiometric Titration)
In solid-phase peptide synthesis (SPPS), this compound is attached to a solid support or resin. The "loading" of the resin, defined as the amount of the initial amino acid attached per gram of resin (typically in mmol/g), is a critical parameter that dictates the scale of the synthesis and the required equivalents of subsequent reagents. rsc.org Accurate determination of resin loading and monitoring the progress of coupling and deprotection reactions are essential for a successful synthesis. Several quantitative methods are employed for this purpose.
Spectrophotometric Quantification of Fmoc Cleavage
A widely used and accurate method for determining the loading of Fmoc-amino acids on a resin is the spectrophotometric analysis of the Fmoc group cleaved from a known weight of the resin. rsc.org The Fmoc protecting group is removed by treatment with a base, typically a solution of piperidine in N,N-dimethylformamide (DMF). chempep.com This cleavage results in the formation of a dibenzofulvene-piperidine adduct, which has a strong UV absorbance. tec5usa.comresearchgate.net
The procedure involves:
Accurately weighing a small amount of the dried Fmoc-amino acid-resin.
Treating the resin with a known volume of a piperidine/DMF solution to cleave the Fmoc group.
Measuring the UV absorbance of the resulting solution at a specific wavelength (commonly around 301 nm).
Calculating the resin loading using the Beer-Lambert law, with a known molar extinction coefficient for the dibenzofulvene-piperidine adduct. rsc.org
This method can also be used to monitor the completion of Fmoc deprotection steps during the synthesis. tec5usa.comresearchgate.net
Colorimetric Assays
Colorimetric assays provide a rapid, qualitative or semi-quantitative assessment of the presence of free amino groups on the resin, which is indicative of the completion of coupling or deprotection steps.
Kaiser Test (Ninhydrin Test): This is a very sensitive test for primary amines. peptide.com A few beads of the resin are heated with solutions of ninhydrin, phenol, and potassium cyanide in pyridine. iris-biotech.de The presence of free primary amines results in an intense blue color on the beads and in the solution. chempep.com A negative result (yellow or colorless beads) after a coupling step indicates that the reaction has gone to completion. However, the Kaiser test is not reliable for secondary amines (like proline) and can sometimes give false positives due to the lability of the Fmoc group under the test conditions. peptide.com
Potentiometric Titration
Potentiometric titration is a quantitative analytical method that can be used to determine the concentration of a substance by measuring the potential difference (voltage) as a titrant is added. For determining resin loading, after the Fmoc group is cleaved, the free primary amine on the resin can be titrated with a standard acid solution, such as perchloric acid in a non-aqueous solvent like acetic acid. nih.govmt.com The endpoint of the titration, where all the amine groups have been neutralized, is detected by a sharp change in the measured potential. This method provides a direct and accurate quantification of the amine content on the resin, which corresponds to the resin loading. nih.gov
| Method | Principle | Application | Advantages | Disadvantages |
|---|
| Spectrophotometric Fmoc Cleavage | UV absorbance measurement of the dibenzofulvene-piperidine adduct released after base treatment. tec5usa.comresearchgate.net | Quantitative determination of Fmoc-amino acid resin loading. rsc.org Monitoring Fmoc deprotection. | - Highly accurate and reproducible
Emerging Research Directions and Future Prospects in Fmoc Dl 4 Tert Butyl Phe Chemistry
Innovations in Sustainable and Efficient Synthetic Protocols
The traditional method for peptide synthesis, known as Fmoc/tBu solid-phase peptide synthesis (SPPS), is highly effective but relies heavily on hazardous solvents and generates significant chemical waste. imperial.ac.ukcsic.es A major thrust of current research is to develop more sustainable and efficient protocols, a movement often referred to as "Green Chemistry."
Key innovations include:
Greener Solvents: There is a concerted effort to replace hazardous solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (CH2Cl2). imperial.ac.ukcsic.es Researchers are investigating more benign alternatives, including binary mixtures of solvents like dimethyl sulfoxide (B87167) (DMSO) with ethyl acetate (B1210297) (EtOAc) or tert-butyl acetate (BuOAc). researchgate.net Aqueous SPPS, using water with co-solvents like PolarClean, is also an emerging area that significantly reduces the environmental impact. nih.govrsc.org
Waste Reduction Strategies: New protocols aim to minimize solvent use by reducing the number of washing steps between synthetic cycles. imperial.ac.uk One such approach is the "in-situ Fmoc removal" protocol, where the washing step after the coupling of the amino acid is eliminated, which can save up to 60% of the solvent. mendeley.com
Energy-Efficient Synthesis: Microwave-assisted peptide synthesis has gained traction as a method to significantly reduce reaction times and costs. rsc.org This technology has been successfully scaled up for larger-scale production.
Alternative Deprotection Reagents: While piperidine (B6355638) is the standard reagent for removing the Fmoc protecting group, its toxicity has prompted a search for alternatives. creative-peptides.comresearchgate.net 4-methylpiperidine (B120128) has been identified as a viable and efficient substitute that can produce peptides with similar purity and yield. researchgate.net
These advancements in SPPS are directly applicable to the synthesis of peptides containing Fmoc-DL-4-tert-butyl-PHE, paving the way for more environmentally friendly and cost-effective production.
Table 1: Comparison of Solvents in Fmoc/tBu Solid-Phase Peptide Synthesis
| Solvent Type | Examples | Advantages | Disadvantages |
|---|---|---|---|
| Traditional Hazardous Solvents | DMF, NMP, CH2Cl2 | Highly effective and well-established in SPPS protocols. imperial.ac.uk | Toxic, environmentally harmful, and generate hazardous waste. csic.es |
| Greener Alternative Solvents | DMSO, 2-MeTHF, GVL, PolarClean | Reduced toxicity and environmental impact. csic.esnih.gov | May require optimization of protocols; solubility of some reagents can be a challenge. csic.es |
| Aqueous Systems | Water with co-solvents (e.g., PolarClean) | Significantly reduces reliance on organic solvents, highly sustainable. nih.gov | Requires specific resins (e.g., TentaGel S) and may not be suitable for all peptide sequences. nih.gov |
Exploration of Novel Derivatization and Bioconjugation Methodologies
Derivatization and bioconjugation are processes that involve chemically modifying a molecule to alter its properties or attach it to another molecule, such as a protein, a fluorescent dye, or a drug. For this compound, these methodologies open up new avenues for its use in diagnostics, targeted drug delivery, and fundamental biological research.
The Fmoc protecting group itself is central to the stepwise synthesis of peptides on a solid support. creative-peptides.com Beyond this primary role, the core 4-tert-butyl-phenylalanine structure can be a target for further modification. While the tert-butyl group is generally stable, the aromatic ring or the core amino acid structure can be functionalized, although this is less common than using amino acids with more reactive side chains.
More frequently, peptides incorporating 4-tert-butyl-phenylalanine are functionalized at other positions to enable bioconjugation. This involves incorporating amino acids with bioorthogonal handles—functional groups that react selectively with a partner group without interfering with biological molecules.
Table 2: Emerging Bioconjugation Strategies in Peptide Chemistry
| Methodology | Description | Application |
|---|---|---|
| Azide-Alkyne Cycloaddition ("Click Chemistry") | A highly efficient and specific reaction between an azide (B81097) and an alkyne group. cam.ac.uk | Attaching peptides to other molecules like imaging agents, drugs, or surfaces. cam.ac.uk |
| Staudinger Ligation | A reaction between an azide and a phosphine (B1218219) to form an amide bond. cam.ac.uk | Creating complex peptide structures and conjugating them to other biomolecules. cam.ac.uk |
| Thiol-Ene Reaction | The reaction between a thiol (from a cysteine residue) and an alkene. | Site-specific modification of peptides and proteins. |
The use of Fmoc-4-tert-butyl-D-phenylalanine has been specifically noted in bioconjugation processes to help attach peptides to other biomolecules, potentially improving the efficacy of targeted drug delivery systems. chemimpex.com The unique properties imparted by the tert-butyl group can stabilize the peptide structure, making it a more robust component in a larger bioconjugate.
Expanding the Scope of Bioactive Peptide Design and Engineered Biomaterials
The incorporation of non-natural amino acids like 4-tert-butyl-phenylalanine is a powerful strategy in peptide design. The tert-butyl group enhances both the solubility and stability of the resulting peptide, which is highly advantageous for developing peptide-based therapeutics. chemimpex.com
Bioactive Peptide Design: In drug development, the enhanced stability makes peptides containing this amino acid more resistant to degradation by enzymes in the body, potentially leading to a longer duration of action. chemimpex.com Its unique structure can also influence how the peptide folds and interacts with its biological target, allowing for the fine-tuning of therapeutic efficacy and the reduction of side effects. chemimpex.com Research applications are prominent in fields like oncology and immunology, where precisely targeted peptide drugs are sought. chemimpex.com
Engineered Biomaterials: An exciting frontier is the use of Fmoc-amino acid derivatives in the creation of self-assembling biomaterials, particularly hydrogels. nih.gov Fmoc groups, through aromatic π-π stacking interactions, can drive the self-assembly of short peptides into nanofibrils that entangle to form a hydrogel network. nih.gov While the Fmoc group itself can have some toxicity concerns in long-term cell culture, the principles of self-assembly are well-established. nih.gov Peptides containing 4-tert-butyl-phenylalanine could be designed to self-assemble into such materials, with the tert-butyl group influencing the packing, stability, and mechanical properties of the resulting hydrogel. These materials are highly promising for applications in tissue engineering and regenerative medicine. nih.gov
Table 3: Applications in Peptide Design and Biomaterials
| Area | Role of this compound | Potential Impact |
|---|---|---|
| Pharmaceuticals / Drug Development | Serves as a building block to create peptides with enhanced stability and solubility. chemimpex.comchemimpex.com | Development of novel peptide-based drugs with improved therapeutic profiles, particularly in oncology and immunology. chemimpex.com |
| Neuroscience Research | Used to synthesize neuropeptides for studying neurological functions and disorders. chemimpex.com | Potential for new therapeutic approaches for neurological conditions. chemimpex.com |
| Engineered Biomaterials | Potential component in self-assembling peptides for creating hydrogels. nih.gov | Creation of advanced scaffolds for tissue engineering, regenerative medicine, and drug delivery. nih.gov |
Q & A
Q. What are the recommended analytical techniques for characterizing Fmoc-DL-4-tert-butyl-Phe?
Methodological Answer: Employ a combination of 1H/13C NMR to confirm structural integrity, mass spectrometry (MS) for molecular weight verification, and reverse-phase HPLC to assess purity (>95%). The tert-butyl group introduces steric effects, which may split NMR signals; compare observed chemical shifts with literature values for analogous tert-butyl-substituted aromatic compounds. For quantification, use UV-Vis spectroscopy (λ = 280 nm) to track Fmoc group absorbance during synthesis .
Q. How does the tert-butyl group influence the solubility of this compound in peptide synthesis?
Methodological Answer: The tert-butyl group increases hydrophobicity, reducing solubility in polar solvents like water. Optimize synthesis by dissolving the compound in DMF or DCM with gentle heating (40–50°C). For coupling reactions, pre-activate the amino acid using HOBt/DIC to enhance reactivity. Monitor solubility changes via dynamic light scattering (DLS) if aggregation is suspected .
Advanced Research Questions
Q. How can contradictions in NMR data for this compound be resolved?
Methodological Answer: Discrepancies may arise from steric hindrance or rotameric equilibria. Use 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping peaks. For ambiguous cases, cross-validate with X-ray crystallography or compare with computational models (e.g., DFT-based chemical shift predictions). Replicate synthesis under inert atmospheres to rule out oxidation artifacts .
Q. What experimental designs improve coupling efficiency of this compound in solid-phase peptide synthesis (SPPS)?
Methodological Answer: Implement a double-coupling strategy with extended reaction times (60–90 minutes) to overcome steric hindrance. Use microwave-assisted synthesis to enhance reaction kinetics. Monitor coupling efficiency via Kaiser tests or FTIR for real-time deprotection analysis. For challenging sequences, substitute DIC with PyBOP/HOAt to improve activation .
Q. How can environmental persistence of this compound in lab waste be assessed?
Methodological Answer: Conduct hydrolysis studies (pH 3–10, 25–60°C) to simulate degradation under varied conditions. Analyze degradation products via LC-MS/MS and compare with OECD guidelines. The tert-butyl group may confer stability; consider enzymatic treatment (e.g., lipases) for eco-friendly breakdown. Reference environmental profiles of structurally similar tert-butyl-phosphates for risk modeling .
Literature and Data Management
Q. What strategies ensure comprehensive literature reviews for this compound applications?
Methodological Answer: Use SciFinder alerts with the compound’s CAS number and keywords like “peptide modification” or “steric effects.” Set up Google Scholar alerts for recent publications and patents. Cross-reference specialized databases (e.g., PubChem, ChEMBL) to identify structural analogs with reported bioactivity or synthesis protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
